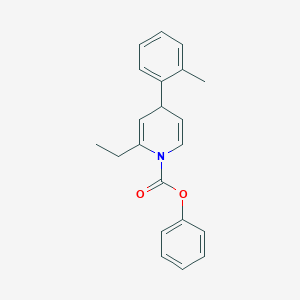![molecular formula C20H16N2O2S2 B12610734 Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-31-9](/img/structure/B12610734.png)
Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a complex organic compound that features a urea backbone substituted with a bithiophene and a naphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the following steps:
Formation of the Bithiophene Derivative: The bithiophene moiety can be synthesized through a coupling reaction of thiophene derivatives.
Naphthalene Derivative Preparation: The naphthalene derivative can be synthesized through various organic reactions, such as Friedel-Crafts acylation followed by reduction.
Urea Formation: The final step involves the reaction of the bithiophene and naphthalene derivatives with a urea precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides, while reduction of nitro groups can yield amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may find applications in the development of advanced materials, such as conductive polymers or organic semiconductors.
作用機序
The mechanism of action of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
Urea, N-phenyl-N’-(2-thienylmethyl)-: A similar compound with a phenyl and thienyl substitution.
Urea, N-(2-thienylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-: A compound with a thienyl and naphthalene substitution.
Uniqueness
The uniqueness of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” lies in its specific substitution pattern, which may confer unique electronic properties, making it suitable for specialized applications in organic electronics and materials science.
特性
CAS番号 |
648420-31-9 |
|---|---|
分子式 |
C20H16N2O2S2 |
分子量 |
380.5 g/mol |
IUPAC名 |
1-(7-hydroxynaphthalen-1-yl)-3-[(5-thiophen-2-ylthiophen-2-yl)methyl]urea |
InChI |
InChI=1S/C20H16N2O2S2/c23-14-7-6-13-3-1-4-17(16(13)11-14)22-20(24)21-12-15-8-9-19(26-15)18-5-2-10-25-18/h1-11,23H,12H2,(H2,21,22,24) |
InChIキー |
AOUZSIJAZVUYCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC=C(S3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


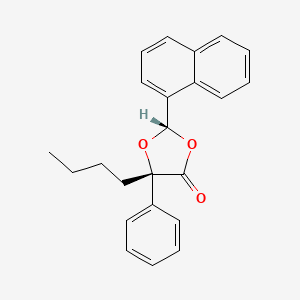
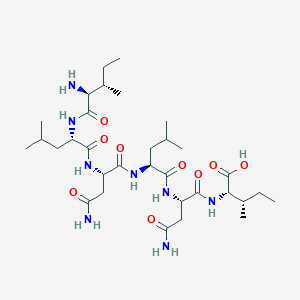
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
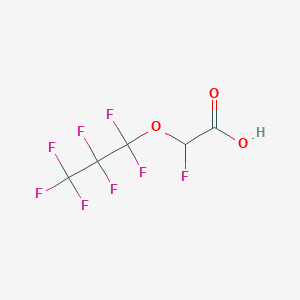
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
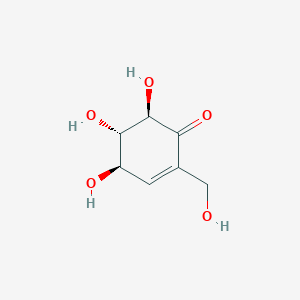

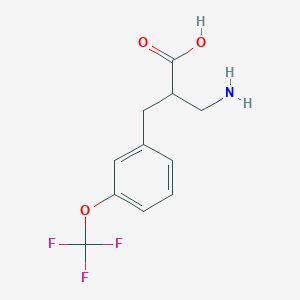
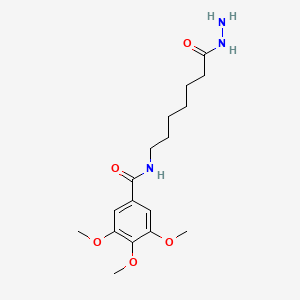
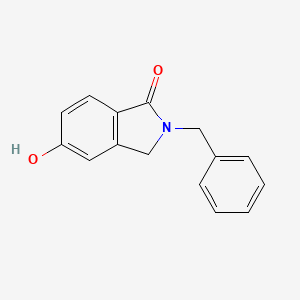
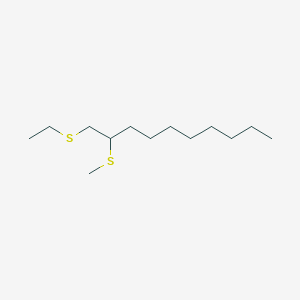
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
